Cytotoxicity in Human Cancer Cell Lines
Antiproliferative agent-37 (compound 10J) demonstrates potent cytotoxic activity against a panel of human cancer cell lines with IC50 values in the low nanomolar range, specifically: 0.013 ± 0.004 μM on A431 (epidermoid carcinoma), 0.014 ± 0.008 μM on HT1080 (fibrosarcoma), 0.14 ± 0.04 μM on MCF-7 (breast adenocarcinoma), and 0.018 ± 0.009 μM on MDA-MB-231 (breast adenocarcinoma). Importantly, its activity against a normal human fibroblast cell strain (AG01523) is significantly lower (IC50 = 56.3 ± 4.3 μM), indicating a favorable selectivity window [1]. This establishes 10J as a highly potent member of the 3,7-diarylsubstituted 6-azaindole series [1].
| Evidence Dimension | Cytotoxicity (IC50) against human cancer vs. normal cells |
|---|---|
| Target Compound Data | IC50 values: 0.013 μM (A431), 0.014 μM (HT1080), 0.14 μM (MCF-7), 0.018 μM (MDA-MB-231) |
| Comparator Or Baseline | Normal human fibroblast cell line AG01523: IC50 = 56.3 ± 4.3 μM |
| Quantified Difference | The IC50 against normal fibroblasts is 3,120 to 4,330 times higher than against the most sensitive cancer cell lines (A431 and HT1080). |
| Conditions | Cytotoxicity assay (method unspecified in abstract) after compound treatment in vitro. Cell lines: A431 (epidermoid carcinoma), HT1080 (fibrosarcoma), MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), AG01523 (normal human fibroblasts). |
Why This Matters
The >3000-fold selectivity window between cancer cells and normal fibroblasts is a critical parameter for researchers studying therapeutic indices and target engagement, guiding the selection of 10J over less selective analogs for in vivo or advanced mechanistic studies.
- [1] Lougiakis N, Sakalis N, Georgiou M, Marakos P, Pouli N, Skaltsounis AL, Mavrogonatou E, Pratsinis H, Kletsas D. Synthesis, cytotoxic activity evaluation and mechanistic investigation of novel 3,7-diarylsubstituted 6-azaindoles. Eur J Med Chem. 2023 Dec 5;261:115804. View Source
